(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone
Description
The compound "(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone" is a structurally complex molecule featuring a piperazine core substituted with a furan-2-carbonyl group and a pyridine ring modified with a tetrahydro-2H-pyran-4-yl ether moiety. While direct data on its bioactivity are unavailable in the provided evidence, structurally analogous compounds (e.g., piperazine-based methanones) are frequently explored for pharmacological applications, including enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-19(15-3-6-21-18(14-15)28-16-4-12-26-13-5-16)22-7-9-23(10-8-22)20(25)17-2-1-11-27-17/h1-3,6,11,14,16H,4-5,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNXMQNPQGTYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the piperazine class of molecules, which are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes.
Mode of Action
Piperazine derivatives have been shown to exhibit a wide range of biological activities, including anti-tubercular and antiviral effects. These activities are likely due to the interaction of the piperazine ring with biological targets, leading to changes in cellular function.
Biochemical Pathways
Without specific experimental data, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the broad range of biological activities exhibited by piperazine derivatives, it’s likely that multiple pathways could be affected.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities exhibited by other piperazine derivatives, it’s likely that this compound could have significant effects at the molecular and cellular levels.
Biological Activity
The compound (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is , and its structure includes a furan ring, piperazine moiety, and a tetrahydro-pyran group. The presence of these functional groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 298.33 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not Available |
Research indicates that the compound may exert its biological effects through multiple pathways, including:
- Antioxidant Activity : The furan moiety is known to enhance radical scavenging properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway .
- Antimicrobial Efficacy : In a screening against common pathogens, the compound displayed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .
- Neuroprotective Effects : Research indicates that the piperazine component may contribute to neuroprotective effects by modulating neurotransmitter levels in animal models of neurodegenerative diseases .
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Anticancer | Various Cancer Cell Lines | ~10 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 64 µg/mL |
| Neuroprotection | Animal Models | Not quantified |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related methanones and piperazine derivatives:
*Estimated based on structurally similar compounds in (408.4 g/mol) and 11 (422.4 g/mol).
Key Observations:
- Solubility: The target compound’s oxygen-rich substituents (furan, pyran ether) likely improve aqueous solubility compared to chlorophenyl- or trifluoromethyl-containing analogs .
- Metabolic Stability: The tetrahydro-2H-pyran group could confer resistance to oxidative metabolism compared to simpler ethers (e.g., tetrahydrofuran derivatives) .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone?
- Methodology : Use a two-step approach:
Coupling Reaction : React 2-furoyl chloride with piperazine in the presence of triethylamine (TEA) to form the 4-(furan-2-carbonyl)piperazine intermediate. This step mirrors the synthesis of 4-(furan-2-carbonyl)piperazin-1-ylmethanone, where TEA acts as a proton scavenger .
Nucleophilic Substitution : Attach the 2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl moiety via a nucleophilic acyl substitution. Optimize solvent choice (e.g., dichloromethane or DMF) and temperature (room temperature to 80°C) to improve yield .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
Q. How should researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Employ ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton integration and carbon environments. DEPT-135 experiments distinguish CH3, CH2, and CH groups, as demonstrated in piperazine-based methanone analogs .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., ±0.3% deviation) .
Q. What safety protocols are critical during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Strategy :
Substituent Variation : Systematically modify the furan-2-carbonyl (e.g., replace with thiophene or pyridine carbonyl) and tetrahydro-2H-pyran-4-yloxy groups.
QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) to predict bioactivity. highlights discrepancies between experimental and predicted pIC50 values for furan derivatives, indicating the need to refine electron-withdrawing group parameters .
- Validation : Screen analogs in target-specific assays (e.g., mycobacterial growth inhibition for anti-tubercular applications) .
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
- Case Study : Compound 22 in showed a -0.2029 deviation in pIC50, likely due to unaccounted steric effects from the furan ring .
- Resolution :
Re-evaluate Descriptors : Incorporate 3D molecular docking to assess binding pocket compatibility.
Experimental Replication : Repeat assays under controlled conditions (e.g., pH, temperature) to rule out variability .
Q. What experimental design principles apply to in vitro bioactivity testing?
- Design : Use randomized block designs with split-plot arrangements to control for variables like solvent concentration and cell line batch effects .
- Controls : Include positive controls (e.g., rifampicin for anti-tubercular assays) and vehicle controls (DMSO <0.1%) .
- Replicates : Minimum of three biological replicates with technical duplicates to ensure statistical power .
Q. How can thermal stability data guide formulation development?
- Techniques : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For example, pyrrolo[3,4-c]pyridine-dione analogs in showed stability up to 200°C, suggesting suitability for solid dosage forms .
- Application : Use stability data to select excipients (e.g., lactose or microcrystalline cellulose) that avoid melting-point depression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
